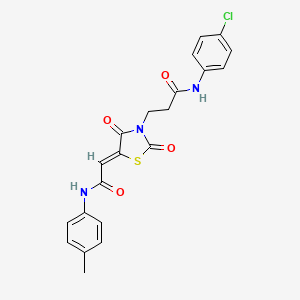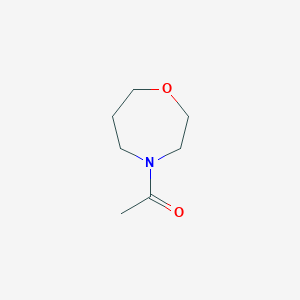
1-(1,4-Oxazepan-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,4-Oxazepan-4-yl)ethanone is a chemical compound with the CAS Number: 1343066-95-4 . It has a molecular weight of 143.19 and its IUPAC name is 4-acetyl-1,4-oxazepane .
Molecular Structure Analysis
The InChI code for 1-(1,4-Oxazepan-4-yl)ethanone is 1S/C7H13NO2/c1-7(9)8-3-2-5-10-6-4-8/h2-6H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(1,4-Oxazepan-4-yl)ethanone is a liquid at room temperature .科学的研究の応用
Synthesis of Heterocyclic Compounds
1-(1,4-Oxazepan-4-yl)ethanone and its derivatives play a crucial role in the synthesis of heterocyclic compounds, offering a pathway to construct biologically active and synthetically useful heterocycles. A method involving phosphine-mediated tandem reactions allows for the efficient construction of 1,4-oxazepines and 1,3-oxazines under mild conditions, highlighting the versatility of oxazepan derivatives in synthesizing chiral ligands and other heterocyclic structures (François-Endelmond et al., 2010). Similarly, novel 1,4-benzoxazepin-2-one derivatives have been synthesized through a one-pot reaction, demonstrating the compound's role in facilitating the creation of novel heterocycles (Khaleghi et al., 2011).
Polymer Science
In polymer science, 1-(1,4-Oxazepan-4-yl)ethanone derivatives are used in the organocatalytic ring-opening polymerization (ROP) of N-acylated-1,4-oxazepan-7-ones to synthesize poly(ester amide)s (PEAs). These polymers, characterized by their biodegradability and varying glass transition temperatures, present a promising alternative to poly(2-oxazolines), with applications ranging from biodegradable materials to medical devices (Wang & Hadjichristidis, 2020).
Biological Activities and Material Science
The oxazepan derivative has been foundational in the creation of molecules with potential antimicrobial activities. For example, synthesis strategies have led to the development of compounds that exhibit significant antibacterial properties, suggesting the compound's utility in drug discovery and medicinal chemistry (Oliveira et al., 2012). Furthermore, the compound's derivatives have been explored for their photophysical properties, such as in the synthesis and characterization of polymorphs with distinct luminescent behaviors, underpinning their potential applications in material science and optoelectronics (Pye et al., 2010).
Safety and Hazards
特性
IUPAC Name |
1-(1,4-oxazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(9)8-3-2-5-10-6-4-8/h2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFXVZIBSQSSNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






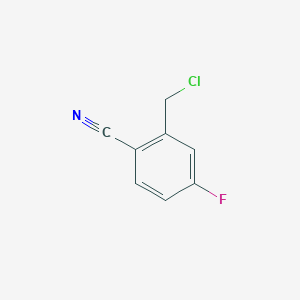

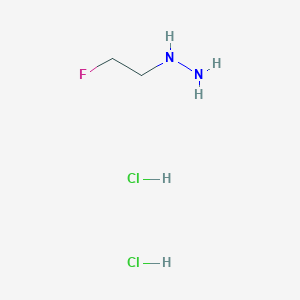
![Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2374940.png)
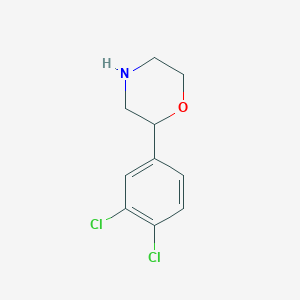
![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2374945.png)

